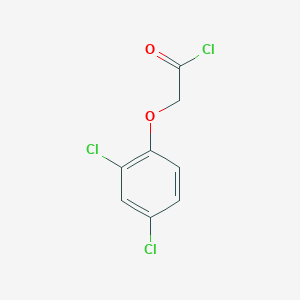
(2,4-Dichlorophenoxy)acetyl chloride
Overview
Description
(2,4-Dichlorophenoxy)acetyl chloride: is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of (2,4-dichlorophenoxy)acetic acid and is used as an intermediate in the synthesis of various chemical compounds, including herbicides and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of (2,4-Dichlorophenoxy)acetyl chloride is the c-Met kinase . c-Met is a receptor tyrosine kinase identified in a human osteosarcoma cell line . It is a cell surface receptor for the hepatocyte growth factor (HGF), which is involved in the epithelial–mesenchymal transition (EMT) .
Mode of Action
The compound interacts with its target, c-Met, by binding to Met1160 from the hinge region . This binding leads to receptor dimerization that causes autophosphorylation of the kinase domain, leading to recruitment of other adapter proteins and activation of several signaling pathways .
Biochemical Pathways
The activated signaling pathways are involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers . c-Met overexpression, gene amplification, and mutations are also observed in different cancers .
Pharmacokinetics
It’s known that the compound is synthesized by heating 2,4-dichlorophenoxy acetic acid with phosphorous pentachloride .
Result of Action
The compound has shown moderate-to-good antiproliferative activity against MCF-7 and A549 cancer cell lines . Many compounds were inactive against the HT-29 cell line . Some selected compounds were tested against c-Met kinase using the ADP Glo TM assay and were found to possess IC 50 <10 µM indicating good activity . Compound 6f was identified as a promising compound and evaluated further for its antiproliferative and antimigratory properties on MCF-7 and A549 cell lines using colony formation and wound healing assays, respectively .
Action Environment
Biochemical Analysis
Biochemical Properties
(2,4-Dichlorophenoxy)acetyl chloride has been found to interact with certain enzymes and proteins. For instance, it has been used in the synthesis of 2,4-dichlorophenoxyacetamide-chalcones, which have shown antiproliferative activities against MCF-7 and A549 cancer cell lines . These compounds were found to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Cellular Effects
The cellular effects of this compound are primarily observed through its derivatives. The 2,4-dichlorophenoxyacetamide-chalcones, for example, have shown moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines . These compounds influence cell function by inhibiting the c-Met kinase, thereby affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with c-Met kinase. Molecular docking studies indicated that these compounds bind to Met1160 from the hinge region . This binding interaction leads to the inhibition of the kinase, thereby affecting several signaling pathways .
Temporal Effects in Laboratory Settings
Its derivatives have shown long-term antiproliferative effects on MCF-7 and A549 cell lines
Metabolic Pathways
Its parent compound, 2,4-dichlorophenoxyacetic acid, is known to be involved in several metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,4-Dichlorophenoxy)acetyl chloride can be synthesized by reacting (2,4-dichlorophenoxy)acetic acid with phosphorus pentachloride. The reaction is typically carried out by heating the mixture for about 45 minutes . Another method involves refluxing this compound with 3′-aminoacetophenone in acetone using pyridine as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dichlorophenoxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze to form (2,4-dichlorophenoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which react with this compound to form amides and esters, respectively.
Hydrolysis Conditions: Typically involves water or aqueous solutions under acidic or basic conditions.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
(2,4-Dichlorophenoxy)acetic acid: Formed by hydrolysis.
Scientific Research Applications
Chemistry: (2,4-Dichlorophenoxy)acetyl chloride is used as an intermediate in the synthesis of various chemical compounds, including herbicides and pharmaceuticals .
Biology and Medicine: It is used in the synthesis of compounds with potential biological activities, such as antitumor agents .
Industry: The compound is used in the production of herbicides, which are widely used in agriculture to control weeds .
Comparison with Similar Compounds
(2,4-Dichlorophenoxy)acetic acid: A herbicide that acts as a synthetic auxin.
(2,4-Dichlorophenoxy)acetamide: Used in the synthesis of biologically active compounds.
Uniqueness: (2,4-Dichlorophenoxy)acetyl chloride is unique due to its reactivity and versatility as an intermediate in the synthesis of various chemical compounds. Its ability to form a wide range of substituted products makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJSJWRORKKPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967553 | |
| Record name | (2,4-Dichlorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-74-3, 53056-20-5 | |
| Record name | 2-(2,4-Dichlorophenoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenoxy)acetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-Dichlorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dichlorophenoxy)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between (2,4-Dichlorophenoxy)acetyl chloride and 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione?
A1: This reaction yielded a new compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione (2a). [] This compound is interesting because it crystallized as an ethyl acetate solvate (compound 2) when a mixture of petroleum ether and ethyl acetate was used as the crystallization solvent. [] This highlights the influence of reaction conditions on product formation and crystal structure.
Q2: How was the structure of the synthesized compound characterized?
A2: Researchers employed various techniques to confirm the structure of compound 2, including elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H NMR), and single-crystal X-ray diffraction. [] The X-ray diffraction study provided detailed information about the crystal structure, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

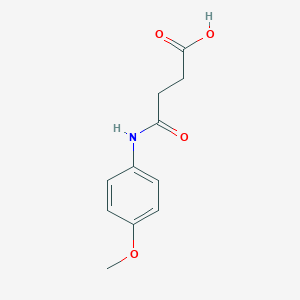
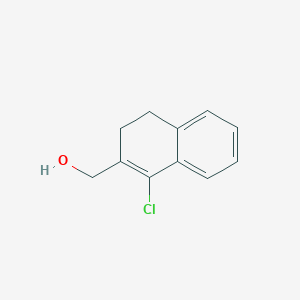
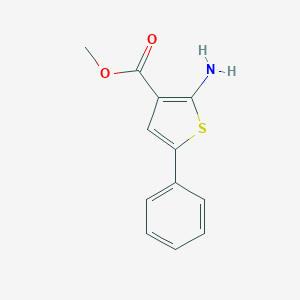
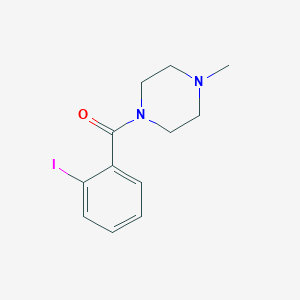
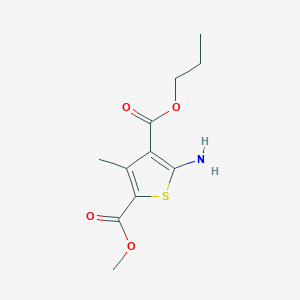
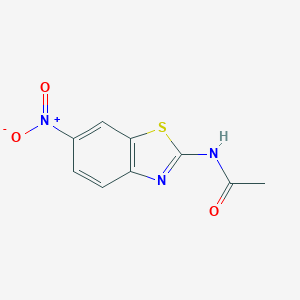
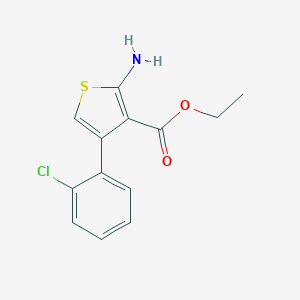
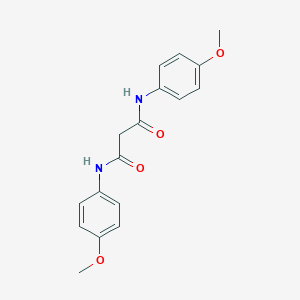


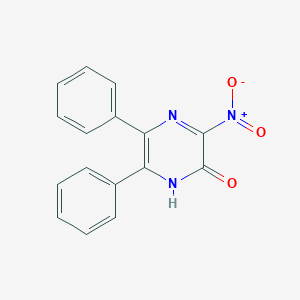
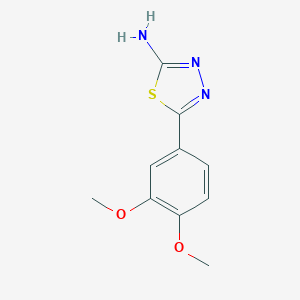
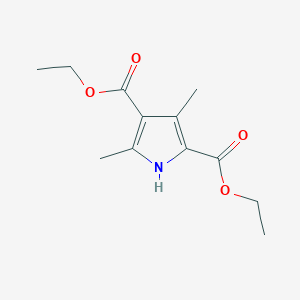
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
